N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide
Description
Properties
Molecular Formula |
C11H10FN3O2 |
|---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C11H10FN3O2/c1-2-9-10(15-17-14-9)13-11(16)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,15,16) |
InChI Key |
YPNZXXMPWRBBOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NON=C1NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidoximes
The most common method involves cyclization of amidoxime precursors. Ethyl glycinate hydrochloride is treated with hydroxylamine hydrochloride in aqueous ethanol to form the corresponding amidoxime. Subsequent dehydration using acetic anhydride at 130°C induces cyclization, yielding 3-amino-4-ethyl-1,2,5-oxadiazole.
Reaction Conditions:
This method is favored for its scalability but requires careful control of reaction time to avoid over-dehydration.
Amidation with 4-Fluorobenzoic Acid
Carbodiimide-Mediated Coupling
The 3-amino-4-ethyl-1,2,5-oxadiazole intermediate is coupled with 4-fluorobenzoic acid using ethyl-(N,N′-dimethylamino)propylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) in dichloromethane.
Optimized Protocol:
Side reactions, such as N-acylation of the oxadiazole nitrogen, are mitigated by maintaining a reaction temperature of 0–5°C during reagent addition.
Direct Aminolysis of Activated Esters
An alternative approach involves reacting 4-fluorobenzoyl chloride with 3-amino-4-ethyl-1,2,5-oxadiazole in the presence of triethylamine. This one-pot method simplifies purification but risks chloride displacement on the aromatic ring.
Key Data:
Advanced Methodologies
Solid-Phase Synthesis
Recent advancements utilize polymer-supported reagents to streamline purification. For instance, Wang resin-bound 4-fluorobenzoic acid is coupled with the oxadiazole amine using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), followed by cleavage with trifluoroacetic acid.
Advantages:
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the cyclization step. A mixture of ethyl glycinate hydrochloride and hydroxylamine in N-methylpyrrolidone (NMP) achieves full conversion within 15 minutes at 150°C, compared to 4 hours under conventional heating.
Comparative Analysis of Methods
Purification and Characterization
Chromatographic Techniques
Crude product is purified via silica gel column chromatography using a hexane/ethyl acetate gradient (7:3 to 1:1). The target compound elutes at R<sub>f</sub> = 0.45 (TLC, hexane:EtOAc 1:1).
Spectroscopic Confirmation
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.18 (d, J = 8.4 Hz, 2H, Ar-H), 2.78 (q, J = 7.6 Hz, 2H, CH<sub>2</sub>CH<sub>3</sub>), 1.32 (t, J = 7.6 Hz, 3H, CH<sub>2</sub>CH<sub>3</sub>).
-
IR (KBr): 1675 cm<sup>−1</sup> (C=O stretch), 1540 cm<sup>−1</sup> (C=N stretch).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorine atom on the benzamide moiety can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Can result in the formation of amines or alcohols.
Substitution: Can yield various substituted benzamides.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance:
- In Vitro Studies : A study demonstrated that derivatives of oxadiazoles exhibited significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8. The percent growth inhibition (PGI) ranged from 51.88% to 86.61% across different tested compounds .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation by damaging DNA .
Antimicrobial Properties
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide has also been investigated for its antimicrobial properties:
- Antibacterial Activity : Compounds with similar structures have shown promising results against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml, indicating strong antibacterial potential .
Anti-Diabetic Potential
Research indicates that oxadiazole derivatives may possess anti-diabetic properties:
- In Vivo Studies : In genetically modified models such as Drosophila melanogaster, certain oxadiazole compounds were shown to significantly lower glucose levels, suggesting their potential as anti-diabetic agents .
- Anticancer Studies : A study published in ACS Omega reported that certain oxadiazole derivatives displayed significant anticancer activity against multiple cancer cell lines with varying degrees of effectiveness .
- Antimicrobial Research : Another investigation focused on the antimicrobial effects of oxadiazole derivatives showed promising results against both bacterial and fungal pathogens .
- Diabetes Research : Research involving Drosophila models indicated that some oxadiazole compounds effectively reduced glucose levels, suggesting therapeutic potential for diabetes management .
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
The compound shares its 1,2,5-oxadiazol-3-yl backbone with analogues reported in and patents (). Key differences lie in the substituents on the oxadiazole ring and the benzamide moiety:
Key Observations :
- Substituent Position : The 4-fluoro group in the target compound contrasts with the 3-fluoro substituent in Compound 62 (). This positional difference may alter dipole interactions and binding affinity in biological targets .
- Oxadiazole Modifications: The ethyl group on the oxadiazole ring (target compound) confers moderate lipophilicity compared to aromatic amines (e.g., 3-aminophenyl in Compound 62) or alkoxy groups (e.g., propoxy in CAS 880783-65-3). This could enhance membrane permeability in drug design .
Melting Points :
- Higher melting points (e.g., 250°C for Compound 59) correlate with polar substituents like chloro-methoxy groups, whereas fluorine (Compound 62: 163°C) reduces symmetry and intermolecular forces. The target compound’s 4-fluoro group may balance polarity and crystallinity .
Antiplasmodial Activity ():
Compounds 59–63 in were evaluated against Plasmodium falciparum. Compound 62 (3-fluorobenzamide) showed moderate activity, suggesting that fluorine position impacts potency. The target compound’s 4-fluoro substitution might enhance or diminish activity depending on target steric requirements .
Herbicidal Use ():
Patents highlight 1,2,5-oxadiazol-3-yl benzamides as herbicides. The ethyl group in the target compound may improve soil persistence compared to bulkier substituents (e.g., aminophenyl), while the 4-fluoro group could enhance leaf penetration .
Radiochemistry ():
notes 4-fluorobenzamide derivatives in bioconjugation for positron emission tomography (PET).
Structure–Activity Relationships (SAR)
- The 4-fluoro group in the target compound may optimize electronic effects without excessive steric hindrance .
- Alkyl vs. Aryl Substituents: Ethyl (target) vs. aminophenyl () substituents trade hydrogen-bonding capacity (amide/amine) for lipophilicity, influencing bioavailability and tissue distribution .
Biological Activity
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C11H10FN3O2, with a molecular weight of 235.21 g/mol. The compound features a 1,2,5-oxadiazole ring fused with a fluorobenzamide moiety. This structure is significant as oxadiazole derivatives are known for their diverse biological properties, including anticancer and antimalarial activities .
Biological Activities
1. Antiplasmodial Activity
This compound has shown promising antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. Studies indicate that compounds with similar oxadiazole structures exhibit significant potency against both chloroquine-sensitive and resistant strains of the parasite. For instance, some derivatives have demonstrated IC50 values in the low micromolar range, indicating effective inhibition of parasite growth .
2. Anticancer Properties
Research has also explored the anticancer potential of this compound. Oxadiazole derivatives have been reported to modulate specific molecular targets involved in cancer cell proliferation and apoptosis. For example, molecular docking studies suggest that this compound may interact with enzymes related to cancer pathways, enhancing its potential as an anticancer agent .
3. Enzyme Inhibition
In addition to its antiplasmodial and anticancer activities, this compound may exhibit enzyme inhibitory properties. Similar oxadiazole compounds have been studied for their ability to inhibit various enzymes such as cholinesterases and glucosidases. These enzyme interactions could contribute to its overall biological efficacy .
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-methylbenzamide | Structure | Antiplasmodial | High selectivity index against resistant strains |
| N-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide | Structure | Antifungal | Effective against phytopathogenic fungi |
| N-[4-(3-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | Structure | Anticancer | Modulates specific cancer pathways |
The table above highlights the biological activities of compounds structurally related to this compound. Notably, compounds with similar oxadiazole frameworks have shown significant antiplasmodial activity and selectivity against resistant strains of P. falciparum.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Oxadiazole Ring : This is achieved through the condensation reaction of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
- Amidation Reaction : The oxadiazole derivative is then reacted with 4-fluorobenzoic acid or its activated form to yield the final amide product.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-fluorobenzamide?
- Methodological Answer : The synthesis typically involves coupling 4-fluorobenzoic acid derivatives with functionalized 1,2,5-oxadiazole precursors. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution at the oxadiazole ring can introduce the ethyl group. Optimization of reaction conditions (e.g., solvent, temperature, and catalysts) is critical to minimize byproducts like regioisomers or hydrolyzed intermediates. Refer to protocols for analogous oxadiazole-amide compounds in herbicide patent applications .
Q. Which spectroscopic and crystallographic techniques are optimal for structural elucidation?
- Methodological Answer :
- NMR : 1H/13C NMR for confirming substituent positions (e.g., fluorine’s para-substitution on benzamide, ethyl group on oxadiazole).
- X-ray diffraction (XRD) : For resolving crystal packing, bond angles, and intermolecular interactions (e.g., hydrogen bonds influencing bioactivity). See crystal data for related oxadiazole-benzamides in structural studies .
- Hirshfeld surface analysis : To quantify non-covalent interactions (e.g., F···H contacts) that may correlate with solubility or stability .
Q. How to design in vitro assays for preliminary biological screening (e.g., anti-inflammatory or neurotrophic activity)?
- Methodological Answer :
- Cell-based models : Use primary neurons (e.g., trigeminal ganglion cells) to assess neurite outgrowth promotion, as demonstrated for structurally similar 4-fluorobenzamide derivatives .
- Enzyme inhibition assays : Screen against COX-1/2 for anti-inflammatory potential, referencing fluorobenzamide derivatives with reported IC50 values .
- Dosage gradients : Test concentrations from 1–100 µM, with controls for cytotoxicity (e.g., MTT assay).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize neurotrophic or herbicidal activity?
- Methodological Answer :
- Substituent variation : Modify the oxadiazole’s ethyl group (e.g., longer alkyl chains, halogens) or benzamide’s fluorine position. Compare bioactivity in neuritogenesis assays vs. herbicidal efficacy in plant models .
- Computational modeling : Use DFT calculations to predict electronic effects (e.g., fluorine’s electron-withdrawing impact on benzamide reactivity) or molecular docking to identify binding motifs in target proteins (e.g., nerve growth factor receptors) .
- Meta-analysis : Cross-reference patent data (herbicidal claims ) with medicinal studies to identify structural determinants of divergent bioactivities.
Q. What strategies resolve contradictions in reported bioactivity (e.g., herbicidal vs. neuropharmacological effects)?
- Methodological Answer :
- Experimental replication : Use standardized assays (e.g., Arabidopsis thaliana for herbicidal activity vs. DRG neurons for neurotrophic effects ).
- Dose-response analysis : Determine if bioactivity is concentration-dependent (e.g., herbicidal effects at high doses vs. neurotrophic effects at low doses).
- Target profiling : Perform kinome-wide screens or transcriptomics to identify off-target interactions that explain dual functionalities.
Q. How to validate in vivo efficacy for corneal or retinal sensitivity improvement?
- Methodological Answer :
- Animal models : Use murine dry eye or corneal injury models. Administer the compound topically (0.1–1% w/v) and measure corneal sensitivity via Cochet-Bonnet esthesiometry .
- Histopathology : Assess nerve density via immunohistochemistry (e.g., β-III-tubulin staining).
- Pharmacokinetics : Track systemic absorption using LC-MS to ensure localized activity and minimize off-target effects.
Data Analysis & Experimental Design
Q. What statistical approaches are suitable for analyzing neuritogenesis data with high variability?
- Methodological Answer :
- Normalization : Express neurite length as a percentage of control groups to account for batch effects.
- Multivariate analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for dose-response studies.
- Power analysis : Predefine sample sizes (n ≥ 6 replicates) to detect ≥20% effect size with 95% confidence .
Q. How to address low solubility in biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based carriers.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the benzamide or oxadiazole moieties to enhance aqueous solubility.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles, as demonstrated for fluorinated agrochemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
